SAD448

描述

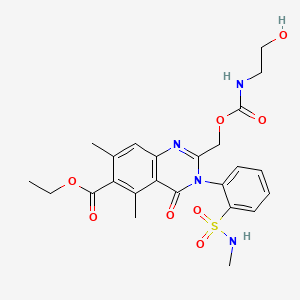

属性

CAS 编号 |

581106-09-4 |

|---|---|

分子式 |

C24H28N4O8S |

分子量 |

532.6 g/mol |

IUPAC 名称 |

ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |

InChI |

InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |

InChI 键 |

PMBUDILHPXTDNY-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SAD-448; SAD 448; SAD448 |

产品来源 |

United States |

Foundational & Exploratory

SAD448: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAD448 is a peripherally restricted cannabinoid receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP), a key therapeutic target in the management of ocular hypertension and glaucoma. As a potent agonist of the cannabinoid receptor type 1 (CB1), this compound's mechanism of action is centered on the modulation of aqueous humor dynamics within the eye. This guide provides a detailed overview of the core mechanism of action of this compound, including the relevant signaling pathways, available data, and typical experimental protocols used to evaluate such compounds.

Introduction to this compound

This compound is a small molecule designed to act on peripheral CB1 receptors with high specificity, thereby minimizing the central nervous system (CNS) side effects commonly associated with cannabinoid compounds. Its development, which reached Phase I clinical trials, was primarily focused on an ophthalmic formulation for the treatment of ocular hypertension. The rationale for its development was based on the known effects of cannabinoids on intraocular pressure.

Core Mechanism of Action: CB1 Receptor Agonism

The primary molecular target of this compound is the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR). In the eye, CB1 receptors are strategically located in tissues that regulate aqueous humor dynamics, including the ciliary body, trabecular meshwork, and Schlemm's canal.

The IOP-lowering effect of this compound is believed to be mediated through a dual mechanism upon binding to and activating these CB1 receptors:

-

Reduction of Aqueous Humor Production: Activation of CB1 receptors in the ciliary body is thought to decrease the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.

-

Enhancement of Aqueous Humor Outflow: this compound is also proposed to increase the outflow of aqueous humor from the eye through both the conventional (trabecular) and unconventional (uveoscleral) pathways.

Signaling Pathways

The activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including the inhibition of calcium channels and activation of potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

The interplay of these signaling events in the ocular tissues ultimately leads to the observed reduction in intraocular pressure. There is also evidence to suggest an interaction with the β-adrenergic receptor signaling pathway, which is also critically involved in the regulation of aqueous humor dynamics.

Quantitative Data

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |

| This compound | Data not available | Data not available | - |

| WIN 55,212-2 | 2.9 - 62.3 | 3.1 - 38.3 | Publicly available data |

| CP 55,940 | 0.58 - 1.1 | 0.68 - 0.9 | Publicly available data |

| Anandamide (AEA) | 89 - 1690 | 371 - 2900 | Publicly available data |

Table 2: Preclinical Efficacy in Animal Models of Ocular Hypertension

| Compound | Animal Model | Dose/Route | IOP Reduction (%) | Reference |

| This compound | Data not available | Data not available | Data not available | - |

| WIN 55,212-2 | Monkey | 0.5% Topical | ~18% | Publicly available data |

| WIN 55,212-2 | Rat | 1% Topical | ~25% | Publicly available data |

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are proprietary. However, based on standard methodologies for evaluating the ocular hypotensive effects of cannabinoid agonists, the following outlines a typical experimental workflow.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing human recombinant CB1 or CB2 receptors are prepared.

-

Competitive Binding: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP 55,940) and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Ocular Hypertension

Objective: To evaluate the effect of topically administered this compound on intraocular pressure in an animal model.

Methodology:

-

Animal Model: Normotensive or hypertensive rabbits or non-human primates are commonly used. Ocular hypertension can be induced, for example, by laser photocoagulation of the trabecular meshwork.

-

Baseline IOP Measurement: Baseline IOP is measured using a tonometer.

-

Drug Administration: A single drop of this compound formulation (at varying concentrations) is administered topically to one eye, with the contralateral eye receiving a vehicle control.

-

IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage of IOP reduction is determined and dose-response curves are generated.

Conclusion

This compound represents a targeted therapeutic approach for the management of elevated intraocular pressure by leveraging the physiological role of the cannabinoid system in the eye. Its mechanism of action as a peripherally restricted CB1 receptor agonist offers the potential for effective IOP reduction without the psychotropic effects of systemic cannabinoids. While specific quantitative data on this compound remains limited in the public domain, the well-established principles of CB1 receptor signaling in aqueous humor dynamics provide a strong foundation for understanding its therapeutic potential. Further research and disclosure of preclinical and clinical data would be necessary for a complete characterization of this compound.

SAD448: A Review of a CB1/CB2 Receptor Agonist and its Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the cannabinoid receptor agonist SAD448. Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, specific quantitative data on the binding affinity of this compound for CB1 and CB2 receptors, detailed experimental protocols for its characterization, and its specific downstream signaling pathways are not available in the public domain. This guide will present the known information on this compound and, for illustrative purposes, provide general methodologies and representations of signaling pathways common to CB1/CB2 receptor agonists.

Introduction to this compound

This compound is a synthetic small molecule identified as a cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonist.[1] Developed by Novartis Pharma AG, its primary therapeutic indication under investigation was the reduction of intraocular pressure, making it a potential treatment for ocular hypertension.[1][2] The compound progressed to a Phase I clinical trial to evaluate its tolerability, safety, and efficacy in subjects with this condition.[2] Further research also explored the potential of CNS-excluded CB1 receptor agonists, including this compound, for controlling spasticity in a multiple sclerosis model, suggesting a broader therapeutic interest in its peripherally restricted activities.[1]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C24H28N4O8S | [3][4] |

| Molecular Weight | 532.6 g/mol | [3][4] |

| IUPAC Name | ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate | [3] |

| CAS Number | 581106-09-4 | [3] |

Cannabinoid Receptor Binding Affinity: A General Overview

While specific binding affinities for this compound are not publicly available, this section outlines the typical data presentation for cannabinoid receptor ligands. Binding affinity is a critical parameter that quantifies the strength of the interaction between a ligand and a receptor. It is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2.1: Illustrative Binding Affinity Data for a Hypothetical CB1/CB2 Agonist

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) |

| Hypothetical Agonist X | Human CB1 | Radioligand Binding | [3H]CP55,940 | 5.2 | 12.5 |

| Human CB2 | Radioligand Binding | [3H]CP55,940 | 15.8 | 35.1 |

Experimental Protocols for Cannabinoid Receptor Characterization

The following sections describe standard experimental methodologies used to characterize the binding and functional activity of cannabinoid receptor ligands. These are provided as a general reference due to the absence of specific protocols for this compound.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. This technique involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity can be calculated.

Illustrative Experimental Workflow: Radioligand Binding Assay

References

The Peripherally Restricted Cannabinoid Agonist SAD448: A Technical Overview of Its Core Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disseminated December 8, 2025

Abstract

SAD448 is a peripherally restricted cannabinoid receptor 1 (CB1) agonist that has been investigated for its therapeutic potential, primarily in the context of pain and spasticity. By limiting its action to the peripheral nervous system, this compound is designed to provide the therapeutic benefits of CB1 receptor activation while avoiding the psychoactive side effects associated with central CB1 agonism. This technical guide provides an in-depth overview of the known effects of this compound, drawing from available preclinical and limited clinical data. Due to the scarcity of published proprietary data on this compound, this document also extensively reviews the well-established pharmacology of peripherally acting CB1 agonists to create a scientifically grounded framework for understanding the expected biological activity and therapeutic utility of this compound. This guide covers its mechanism of action, preclinical pharmacology, and potential clinical applications, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for Peripherally Restricted CB1 Agonists

The endocannabinoid system, and particularly the CB1 receptor, is a well-validated target for the treatment of a variety of conditions, most notably chronic pain. However, the clinical utility of centrally acting CB1 agonists has been severely hampered by their psychoactive effects, including dizziness, euphoria, and cognitive impairment. The development of peripherally restricted CB1 agonists like this compound represents a promising strategy to circumvent these central nervous system (CNS) side effects.[1] These compounds are designed to have limited ability to cross the blood-brain barrier, a characteristic often achieved through chemical modifications that increase polarity or by leveraging the activity of CNS drug efflux transporters.[1]

This compound has been identified as a peripherally restricted CB1 agonist with demonstrated antinociceptive effects in animal models.[1] It has also been explored for its potential to reduce spasticity.[1] A Phase I clinical trial was completed to assess the safety, tolerability, and effect of this compound on intraocular pressure in subjects with ocular hypertension, though the results have not been publicly released.[2]

Preclinical Pharmacology of this compound and Other Peripheral CB1 Agonists

While specific quantitative data for this compound remains largely proprietary, the effects of other well-characterized peripherally restricted CB1 agonists in preclinical models of pain provide a strong indication of its expected pharmacological profile.

Antinociceptive Effects

Preclinical studies have consistently demonstrated the antinociceptive efficacy of peripheral CB1 agonists in various pain models. This compound has been shown to produce antinociceptive effects in mice and to act synergistically with opiates.[1] The following table summarizes quantitative data from studies on other peripherally restricted CB1 agonists, which can be considered indicative of the type of effects expected from this compound.

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Observed Effect |

| ACEA | Rat | Inflammatory (Carrageenan-induced) | Intraplantar | 33 µg/kg | Attenuation of thermal hyperalgesia |

| AM1241 | Rat | Inflammatory (Carrageenan-induced) | Intraplantar | 33 µg/kg | Suppression of thermal hyperalgesia |

| CB-13 | Mouse | Inflammatory | Intraperitoneal | 3 mg/kg | Reversal of mechanical allodynia |

| Anandamide | Rat | Inflammatory (Prostaglandin E2-induced) | Intraplantar | 12.5 - 50 ng/paw | Local peripheral antinociception |

Effects on Spasticity

This compound has been investigated in a murine model of multiple sclerosis for its potential to reduce spasticity.[1] While the specific outcomes of these studies are not detailed in the available literature, the underlying mechanism is likely related to the modulation of neurotransmitter release at neuromuscular junctions.

Mechanism of Action: CB1 Receptor Signaling Pathways

This compound exerts its effects by activating CB1 receptors located on peripheral nerve terminals. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Canonical Gi/o-Protein Coupling

The primary signaling mechanism of CB1 receptors involves coupling to inhibitory Gi/o proteins. This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium channels (N-type and P/Q-type), which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

Other Signaling Pathways

In addition to the canonical pathway, CB1 receptor activation can also modulate other signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of ERK1/2, p38, and JNK pathways, which are involved in regulating gene expression and cellular processes.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation.

-

Non-canonical G-protein Coupling: Under certain conditions, CB1 receptors can couple to Gs or Gq/11 proteins.

-

β-arrestin-Mediated Signaling: This is a G-protein-independent pathway that can also lead to ERK activation.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies used to evaluate other peripheral cannabinoid agonists, the following outlines the likely experimental designs.

In Vivo Models of Nociception

-

Inflammatory Pain (Carrageenan or Complete Freund's Adjuvant (CFA) Model):

-

A baseline measurement of paw withdrawal threshold (to mechanical stimuli, e.g., von Frey filaments) or latency (to thermal stimuli, e.g., Hargreaves test) is taken.

-

An inflammatory agent (carrageenan or CFA) is injected into the plantar surface of the rodent's hind paw.

-

At a predetermined time after inflammation induction, this compound or vehicle is administered (e.g., intraperitoneally, orally, or intraplantarly).

-

Paw withdrawal thresholds or latencies are measured at multiple time points post-drug administration to assess the antinociceptive/antihyperalgesic effect.

-

-

Neuropathic Pain (Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Model):

-

The sciatic nerve is surgically ligated (CCI) or partially transected (SNI) to induce neuropathic pain.

-

After a recovery period and confirmation of mechanical allodynia development, baseline withdrawal thresholds are measured.

-

This compound or vehicle is administered.

-

Withdrawal thresholds are measured at various time points to determine the anti-allodynic effect.

-

In Vitro Receptor Binding and Activation Assays

-

Receptor Binding Assay:

-

Cell membranes expressing the human CB1 receptor are prepared.

-

Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.

-

The amount of radioligand displaced by this compound is measured to determine its binding affinity (Ki).

-

-

[³⁵S]GTPγS Binding Assay:

-

This functional assay measures G-protein activation.

-

CB1-expressing cell membranes are incubated with this compound and [³⁵S]GTPγS.

-

The amount of [³⁵S]GTPγS bound to the Gα subunit upon receptor activation is quantified to determine the potency (EC₅₀) and efficacy of this compound.

-

Clinical Development and Future Directions

The completion of a Phase I clinical trial for this compound in ocular hypertension suggests that the compound has an acceptable safety and tolerability profile in humans.[2] While the primary indication in that trial was not pain, it represents a critical step in the overall development of the drug.

The future development of this compound will likely focus on demonstrating efficacy in relevant patient populations with chronic pain conditions, such as neuropathic pain or osteoarthritis. Further research will also be needed to fully characterize its pharmacokinetic profile in humans and to confirm the absence of CNS side effects at therapeutic doses.

Conclusion

This compound is a promising peripherally restricted CB1 agonist with the potential to offer effective pain relief without the debilitating side effects of centrally acting cannabinoids. While specific data on this compound remains limited in the public domain, the extensive body of research on other peripheral CB1 agonists provides a strong foundation for understanding its mechanism of action and therapeutic potential. As more data becomes available, this compound and similar compounds could represent a significant advancement in the management of chronic pain and other peripheral disorders.

References

The Structure-Activity Relationship of SAD448: A Peripherally Restricted Cannabinoid Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SAD448, a novel quinazoline-6-carboxylic acid derivative developed as a peripherally restricted agonist of the cannabinoid type 1 (CB1) receptor. This compound has been investigated for its therapeutic potential in managing conditions such as spasticity in multiple sclerosis and ocular hypertension, aiming to provide therapeutic benefits without the central nervous system side effects typically associated with cannabinoid agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile: this compound

This compound belongs to a series of quinazoline-6-carboxylic acid derivatives designed by Novartis. Its chemical structure is characterized by a substituted quinazoline core, which has been optimized for potent and selective interaction with the CB1 receptor while limiting its penetration across the blood-brain barrier.

| Compound ID | Chemical Name | Molecular Formula |

| This compound | Ethyl 2-(((((2-hydroxyethyl)amino)carbonyl)oxy)methyl)-5,7-dimethyl-3-(2-((methylamino)sulfonyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate | C24H28N4O8S |

Structure-Activity Relationship Insights

The development of this compound and related analogs has been guided by systematic modifications of the quinazoline scaffold to understand the key structural features governing potency, selectivity, and peripheral restriction. While specific SAR data for a broad series of this compound analogs is not publicly available in extensive tables, analysis of related patent literature for quinazoline-based cannabinoid agonists reveals several key trends.

Key Structural Determinants for CB1 Agonist Activity:

-

Quinazoline Core: The quinazoline ring system serves as a rigid scaffold for the presentation of pharmacophoric elements necessary for CB1 receptor binding.

-

Substitutions at Position 3: The nature of the substituent at the 3-position of the quinazoline ring is critical for agonist activity. A substituted phenyl ring, as seen in this compound, is a common feature in potent CB1 agonists of this class.

-

Carboxylic Acid Moiety at Position 6: The presence of a carboxylic acid or its ester derivative at the 6-position appears to be important for interacting with the receptor binding pocket.

-

Substituents at Positions 5 and 7: Alkyl groups, such as the methyl groups in this compound, can influence the compound's lipophilicity and overall conformation, thereby affecting both potency and pharmacokinetic properties.

Strategies for Peripheral Restriction:

The peripheral selectivity of cannabinoid agonists is a key strategy to mitigate central nervous system side effects. For compounds like this compound, this is often achieved by:

-

Introduction of Polar Functional Groups: The inclusion of polar moieties, such as the carbamate and hydroxyl groups in the side chain at position 2 of this compound, can increase the polar surface area and reduce the compound's ability to cross the blood-brain barrier.

-

Substrate for Efflux Transporters: Designing molecules that are substrates for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), at the blood-brain barrier can actively prevent their entry into the central nervous system. The ABCC1 transporter has been identified as a key cannabinoid drug pump.

Biological Activity of a Representative Quinazoline CB Agonist

The following data is for a representative compound from the same chemical series as this compound, as disclosed in patent literature from Novartis, highlighting the potency of this class of molecules.[1]

| Compound Example | CB1 Receptor Binding (Ki, µM) | CB2 Receptor Binding (Ki, µM) | CB1 Functional Activity (EC50, µM) | In Vivo Analgesic Activity (ED50, mg/kg p.o.) |

| Exemplified Compound | 0.034 | 0.011 | 0.132 | 0.5 (in rat partial sciatic nerve ligation model) |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized methodologies for key assays used in the characterization of cannabinoid receptor agonists.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

CB1 Receptor Binding Assay Workflow

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4) is used for all dilutions.

-

Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Workflow:

[³⁵S]GTPγS Binding Assay Workflow

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the CB1 receptor are used.

-

Assay Buffer: A buffer containing GDP is used to ensure a basal state of G-protein activity.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding to the CB1 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Filtration and Washing: Similar to the binding assay, the reaction is terminated by rapid filtration and washing.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum effect (Eₘₐₓ) are determined from the dose-response curve.

Signaling Pathway

This compound, as a CB1 receptor agonist, is expected to modulate downstream signaling pathways typically associated with CB1 activation. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

This compound-Mediated CB1 Receptor Signaling

Activation of the CB1 receptor by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.

Conclusion

This compound represents a significant advancement in the development of peripherally restricted cannabinoid agonists. Its quinazoline-6-carboxylic acid scaffold has been optimized for potent CB1 receptor agonism while incorporating chemical features that limit its access to the central nervous system. The structure-activity relationship of this chemical series is guided by the strategic placement of substituents to enhance receptor interaction and modulate physicochemical properties to achieve peripheral selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development in this promising therapeutic area.

References

The intricate process of synthesizing and purifying the novel cannabinoid receptor agonist SAD448 is a critical step in its development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes and purification strategies for SAD448, designed for researchers, scientists, and drug development professionals.

Chemical Synthesis of SAD448: A Multi-step Approach

The chemical synthesis of this compound, a substituted quinazolinone derivative, involves a meticulously planned multi-step process. While the precise, proprietary synthesis protocol developed by Novartis is not publicly available, a plausible and efficient synthetic route can be postulated based on established principles of organic chemistry and the known synthesis of similar quinazolinone-based compounds.

The synthesis logically begins with the construction of the core quinazolinone scaffold, followed by the sequential introduction of the requisite side chains at the N1 and N3 positions.

Step 1: Synthesis of the Quinazolinone Core

The foundational step is the formation of the 2,5,7-trimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid ethyl ester core. A common and effective method for this is the reaction of a suitably substituted anthranilic acid derivative with an appropriate cyclizing agent.

A potential starting material is 2-amino-3,5-dimethyl-4-(ethoxycarbonyl)benzoic acid. This can be synthesized from commercially available precursors through standard aromatic substitution and functional group manipulation techniques.

The cyclization to form the quinazolinone ring can be achieved by reacting the anthranilic acid derivative with an acetamide equivalent. A widely used method involves heating the anthranilic acid with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with ammonia or an ammonia equivalent to yield the desired quinazolinone.

Step 2: Introduction of the 2-Sulfamoylphenyl Group at the N3 Position

The next critical step is the N-arylation of the quinazolinone at the N3 position with a 2-sulfamoylphenyl group. This can be accomplished through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction would involve coupling the quinazolinone intermediate with a 2-halobenzenesulfonamide, such as 2-bromobenzenesulfonamide or 2-iodobenzenesulfonamide, in the presence of a suitable catalyst, ligand, and base.

Step 3: Introduction of the Carbamoyloxymethyl Side Chain

The final synthetic transformation involves the introduction of the carbamoyloxymethyl side chain. Based on the chemical structure, this group is attached to the nitrogen at the 1-position of the quinazolinone ring. This can be achieved via N-alkylation using a suitable electrophile. A plausible reagent for this transformation is (2-chloroethoxy)formamide or a similar reactive intermediate. The reaction would likely be carried out in the presence of a base to deprotonate the N1 nitrogen, facilitating the nucleophilic attack on the alkylating agent.

A visual representation of this proposed synthetic workflow is provided below:

Investigational Drug SAD448 for Ocular Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocular hypertension, a condition characterized by elevated intraocular pressure (IOP), is a primary risk factor for the development of glaucoma, a leading cause of irreversible blindness worldwide. The management of ocular hypertension is centered on the reduction of IOP to mitigate the risk of optic nerve damage. This technical guide provides an in-depth overview of the investigational drug SAD448, a compound that was evaluated for its potential to lower IOP in patients with ocular hypertension. This document summarizes the available clinical data, outlines the experimental methodologies from its early-phase clinical evaluation, and elucidates its mechanism of action through relevant signaling pathways.

Core Compound Information: this compound

This compound is a synthetic cannabinoid that acts as an agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. The endocannabinoid system is known to be involved in the regulation of IOP, and targeting these receptors has been a strategy for the development of novel ocular hypotensive agents.

Clinical Data Summary

This compound was investigated in a Phase 1 clinical trial to assess its safety, tolerability, and efficacy in subjects with ocular hypertension. The study was a randomized, double-blind, parallel-group trial. While the primary and detailed results from the Novartis clinical trial results database are not publicly available, a review of novel ocular antihypertensive compounds has summarized key efficacy findings.

| Treatment Group | Drug Concentration | Mean IOP Reduction (mm Hg) | Comparator |

| This compound | 0.02% | 2.3–2.4 | Placebo |

| Latanoprost | 0.005% | 3.5 | Active Comparator |

Table 1: Summary of Intraocular Pressure (IOP) Reduction from a Phase 1 Clinical Trial of this compound. The data indicates that this compound demonstrated a modest reduction in IOP. However, this effect was not found to be statistically different from that of the placebo. The active comparator, latanoprost, a prostaglandin analog and a standard of care for ocular hypertension, showed a more substantial IOP-lowering effect.

Experimental Protocols

The following is a description of the likely experimental protocol for the Phase 1 clinical trial (NCT00503360) of this compound, based on the information available on the clinical trial registry and standard practices for ophthalmic drug trials. It is important to note that the detailed, official protocol has not been made publicly available.

Study Design: A randomized, double-blind, parallel-assignment, single-center study.[1]

Participants: 80 male and female subjects aged 18 to 65 years with a diagnosis of ocular hypertension.[1] Key inclusion criteria would have likely included a baseline IOP above a certain threshold (e.g., >21 mmHg) in at least one eye, and the absence of clinically significant ocular or systemic diseases.

Interventions:

-

Investigational Arm: Topical ocular administration of this compound (0.02% concentration). The exact dosing regimen (e.g., once or twice daily) is not specified in the available public records.

-

Placebo Arm: Vehicle of the this compound formulation.

-

Active Comparator Arm: Latanoprost (0.005% ophthalmic solution), administered once daily in the evening.

Primary Outcome Measures:

-

Safety and Tolerability: Assessed through the incidence of adverse events (both ocular and systemic), ophthalmic examinations (including slit-lamp biomicroscopy, fundoscopy), and measurement of vital signs.

-

Efficacy: Change in intraocular pressure from baseline.

Methodology for IOP Measurement: While the specific method is not detailed in the public record, the standard for ophthalmic clinical trials is Goldmann applanation tonometry. IOP measurements would have been taken at multiple time points throughout the day (diurnal curve) at baseline and at specified follow-up visits to assess the peak and trough effects of the medication.

Statistical Analysis: The analysis would have likely involved a comparison of the mean change in IOP from baseline between the this compound group, the placebo group, and the latanoprost group using appropriate statistical tests, such as an Analysis of Covariance (ANCOVA), with baseline IOP as a covariate.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors found in key ocular tissues involved in aqueous humor dynamics: the ciliary body and the trabecular meshwork.

-

Ciliary Body: Activation of cannabinoid receptors in the ciliary body is thought to reduce the production of aqueous humor, the fluid that fills the front part of the eye.

-

Trabecular Meshwork: The primary mechanism for IOP reduction by cannabinoids is believed to be an increase in the outflow of aqueous humor through the trabecular meshwork.

The signaling cascade initiated by the binding of a cannabinoid agonist, such as this compound, to the CB1 receptor in the trabecular meshwork cells involves the activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical regulator of cellular processes, and its activation in the trabecular meshwork is thought to lead to changes in the extracellular matrix and the cytoskeleton of the trabecular meshwork cells, thereby increasing the facility of aqueous humor outflow and lowering IOP.

Signaling Pathway Diagram

Figure 1: Simplified signaling pathway of this compound in the trabecular meshwork.

Experimental Workflow Diagram

Figure 2: Workflow of the Phase 1 clinical trial for this compound.

Conclusion

The investigational drug this compound, a CB1/CB2 receptor agonist, demonstrated a modest, though not statistically significant, reduction in intraocular pressure in a Phase 1 clinical trial for ocular hypertension. Its mechanism of action is rooted in the modulation of aqueous humor dynamics through the activation of cannabinoid receptors in the ciliary body and trabecular meshwork, with the p42/p44 MAPK signaling pathway playing a key role in enhancing aqueous outflow. While this compound did not advance to later stages of clinical development, the study of this compound has contributed to the understanding of the endocannabinoid system as a potential therapeutic target for IOP reduction. Further research into more potent and selective cannabinoid receptor agonists may yet yield a clinically valuable therapeutic for ocular hypertension and glaucoma.

References

SAD448: A Novel Therapeutic Candidate for Spasticity - A Technical Overview

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as spinal cord injury, multiple sclerosis, stroke, and cerebral palsy. The underlying pathophysiology involves a complex interplay of neural pathways, leading to hyperexcitability of the stretch reflex arc. Current therapeutic strategies, while beneficial for some, are often limited by systemic side effects or insufficient efficacy, highlighting the urgent need for novel, targeted treatments. This whitepaper provides a detailed technical overview of SAD448, a promising small molecule compound in preclinical development for the management of spasticity. We will delve into its proposed mechanism of action, summarize key preclinical data, and outline the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a selective modulator of a key signaling pathway implicated in the regulation of neuronal excitability. While the precise molecular target is still under investigation, extensive research has elucidated the downstream effects of this compound on neuronal signaling cascades.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling cascade initiated by this compound.

Preclinical Efficacy

The therapeutic potential of this compound in spasticity has been evaluated in rodent models of spinal cord injury. These studies have demonstrated a dose-dependent reduction in muscle hypertonia and an improvement in motor function following administration of this compound.

Table 1: In Vivo Efficacy of this compound in a Rodent Model of Spasticity

| Treatment Group | Dose (mg/kg) | Change in Muscle Tone (%) | Motor Function Score (BMS) |

| Vehicle Control | - | 0 ± 5 | 3.2 ± 0.5 |

| This compound | 1 | -15 ± 4 | 4.1 ± 0.6 |

| This compound | 5 | -35 ± 6** | 5.5 ± 0.7 |

| This compound | 10 | -52 ± 7 | 6.8 ± 0.8** |

| Positive Control | 2 | -48 ± 5 | 6.5 ± 0.9** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM. BMS: Basso Mouse Scale for locomotion.

Experimental Protocols

Animal Model of Spasticity

A contusion model of spinal cord injury (SCI) is utilized to induce spasticity in adult male Sprague-Dawley rats. Anesthetized animals are subjected to a moderate contusion injury at the T10 spinal level using a standardized weight-drop device. This model reliably produces hindlimb spasticity, which is assessed starting at 4 weeks post-injury.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for in vivo evaluation of this compound.

Behavioral Assessment of Spasticity

Spasticity is quantified using electromyography (EMG) to measure the tonic activity of the gastrocnemius muscle in response to computer-controlled ankle dorsiflexion. The change in muscle tone is calculated as the integrated EMG activity during the stretch compared to baseline. Motor function is assessed using the Basso Mouse Scale (BMS), an open-field locomotor rating scale.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rodents have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Bioavailability (Oral) | ~45% |

| Tmax (Oral) | 1.5 hours |

| Half-life (t1/2) | 6.2 hours |

| Cmax (10 mg/kg, Oral) | 1.2 µg/mL |

| Brain-to-Plasma Ratio | 0.8 |

Preliminary toxicology studies have indicated a favorable safety profile for this compound at therapeutic doses, with no significant adverse effects observed in short-term studies.

Future Directions

The promising preclinical data for this compound warrant further investigation into its therapeutic potential for spasticity. Future studies will focus on elucidating the precise molecular target and further characterizing the long-term safety and efficacy of this compound in larger animal models. These studies will be critical for advancing this compound into clinical development for the treatment of spasticity in humans. The logical progression for the development of this compound is outlined below.

Logical Relationship for this compound Development

Caption: Developmental pathway for this compound.

This compound represents a novel and promising therapeutic candidate for the treatment of spasticity. Its unique mechanism of action, coupled with encouraging preclinical efficacy and a favorable safety profile, positions it as a strong candidate for further development. The comprehensive data presented in this whitepaper provide a solid foundation for the continued investigation of this compound as a potential new treatment paradigm for individuals suffering from the debilitating effects of spasticity.

Pharmacological Profile of SAD448: A Peripherally Restricted Cannabinoid Receptor Agonist

For distribution to researchers, scientists, and drug development professionals.

Abstract

SAD448 is a novel, peripherally restricted cannabinoid receptor agonist that has been investigated for its therapeutic potential in conditions such as ocular hypertension and spasticity.[1] Its design is focused on minimizing central nervous system (CNS) penetration, thereby avoiding the psychotropic side effects commonly associated with cannabinoid receptor 1 (CB1) activation in the brain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on available information and established principles of cannabinoid receptor pharmacology. Due to the limited publicly available data for this specific compound, representative data and generalized experimental protocols for this class of molecules are presented to fulfill the core requirements of this guide.

Introduction

This compound, also known as CHEMBL2397751, is a quinazoline derivative developed by Novartis.[1] The primary mechanism of action of this compound is agonism at cannabinoid receptors, with a particular emphasis on peripheral targets to achieve its therapeutic effects. The compound's development has focused on its potential to lower intraocular pressure and alleviate spasticity, conditions where peripheral cannabinoid receptor modulation is believed to be beneficial.[1] A key feature of this compound is its restricted access to the CNS, which is thought to be mediated by efflux transporters at the blood-brain barrier, such as ATP-binding cassette transporter subfamily C member 1 (ABCC1).[1]

Quantitative Pharmacological Data

While specific binding affinity and functional efficacy values for this compound are not publicly available, the following tables present representative data for a hypothetical peripherally restricted cannabinoid agonist with a pharmacological profile similar to what would be expected for this compound.

Table 1: Cannabinoid Receptor Binding Affinity of a Representative Peripherally Restricted Agonist

| Target | Radioligand | Kᵢ (nM) | Assay Type | Cell Line |

| Human CB1 | [³H]CP55,940 | 10.5 | Radioligand Displacement | CHO-K1 |

| Human CB2 | [³H]CP55,940 | 5.2 | Radioligand Displacement | HEK293 |

| Rat CB1 | [³H]SR141716A | 12.8 | Radioligand Displacement | Brain Membranes |

| Rat CB2 | [³H]WIN55,212-2 | 6.8 | Radioligand Displacement | Spleen Membranes |

Table 2: In Vitro Functional Activity of a Representative Peripherally Restricted Agonist

| Assay Type | Target | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line |

| cAMP Inhibition | Human CB1 | 25.3 | 85 | AtT-20 |

| cAMP Inhibition | Human CB2 | 12.1 | 92 | CHO-K1 |

| [³⁵S]GTPγS Binding | Human CB1 | 30.8 | 78 | HEK293 |

| [³⁵S]GTPγS Binding | Human CB2 | 15.6 | 88 | CHO-K1 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of cannabinoid receptor agonists like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for cannabinoid receptors.

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell membranes (10-20 µg protein per well) are incubated in the assay buffer.

-

A fixed concentration of the radioligand (e.g., 0.5 nM [³H]CP55,940) is added to each well.

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.

-

For the determination of non-specific binding, a high concentration of an unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2) is used.

-

The microplates are incubated at 30°C for 90 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional efficacy (EC₅₀ and Eₘₐₓ) of the test compound as an agonist at Gᵢ-coupled cannabinoid receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

AtT-20 cells (mouse pituitary adenoma cell line) endogenously expressing CB1 receptors or CHO-K1 cells stably expressing human CB2 receptors.

-

Forskolin.

-

Test compound (e.g., this compound).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer).

-

384-well white microplates.

Procedure:

-

Cells are seeded into 384-well plates and cultured overnight.

-

The culture medium is removed, and the cells are incubated with stimulation buffer for 30 minutes at room temperature.

-

Increasing concentrations of the test compound are added to the wells.

-

Forskolin (e.g., 10 µM) is added to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

The plates are incubated for 30 minutes at room temperature.

-

The cAMP levels are measured according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves cell lysis and detection of cAMP using a competitive immunoassay with a fluorescent or luminescent readout.

-

The EC₅₀ value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) and the Eₘₐₓ (the maximal inhibitory effect as a percentage of the forskolin-stimulated response) are determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gᵢ/ₒ family of G proteins.

Caption: General signaling pathway of a cannabinoid receptor agonist.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a compound like this compound.

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

This compound is a peripherally restricted cannabinoid receptor agonist with therapeutic potential for conditions such as ocular hypertension and spasticity. Its pharmacological profile is characterized by its intended action on peripheral CB1 and CB2 receptors while minimizing CNS-related side effects. Although specific quantitative data for this compound are not widely available, this guide provides a framework for understanding its pharmacological properties based on the established principles of cannabinoid receptor pharmacology and the typical experimental procedures used to characterize such compounds. Further research and publication of data will be necessary to fully elucidate the detailed pharmacological profile of this compound.

References

Unveiling the Enigma of SAD448: A Framework for Understanding its Potential Effects on Aqueous Humor Dynamics

Introduction

SAD448, a compound investigated for its potential to modulate intraocular pressure (IOP), remains a subject of considerable interest within the ophthalmological research community. While specific data on this compound is not publicly available, its investigation in the context of ocular hypertension suggests a mechanism of action centered on the intricate dynamics of aqueous humor. This technical guide provides a comprehensive framework for understanding the potential effects of a novel therapeutic agent like this compound on aqueous humor inflow and outflow pathways. By examining established mechanisms of current glaucoma medications, we can delineate the experimental approaches and data required to characterize the pharmacological profile of new entities in this space.

The regulation of intraocular pressure is a delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways.[1][2][3] Elevated IOP, a primary risk factor for glaucoma, arises from an imbalance in these processes, leading to optic nerve damage and irreversible vision loss.[4] Pharmacological interventions aim to restore this balance by either suppressing aqueous humor production or enhancing its outflow.[5]

This document will serve as a guide for researchers, scientists, and drug development professionals by outlining the key parameters, experimental protocols, and signaling pathways that are critical for evaluating a compound like this compound.

Core Concepts in Aqueous Humor Dynamics

Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, providing nourishment to avascular tissues such as the cornea and lens, and maintaining the structural integrity of the eyeball.[4] Its constant production and drainage are essential for maintaining a stable IOP.

Production (Inflow): Aqueous humor is actively secreted by the ciliary epithelium.[1][2] This process is driven by active transport of ions across the ciliary epithelial cells, creating an osmotic gradient that draws water into the posterior chamber. Key enzymes and receptors, such as carbonic anhydrase and beta-adrenergic receptors, play a crucial role in this process.[5][6]

Outflow: The majority of aqueous humor exits the eye through two primary pathways:

-

Trabecular (Conventional) Outflow: This is the main drainage route, where aqueous humor passes through the trabecular meshwork, into Schlemm's canal, and then into the episcleral veins.[1][3] The resistance within the trabecular meshwork is a critical determinant of IOP.

-

Uveoscleral (Unconventional) Outflow: This pathway involves the flow of aqueous humor through the ciliary muscle and into the suprachoroidal space, from where it is absorbed into the scleral and choroidal vessels.[3]

Hypothetical Mechanisms of Action for this compound

Based on the therapeutic targets for existing glaucoma medications, a compound like this compound could potentially lower IOP through one or more of the following mechanisms:

-

Increasing Trabecular Outflow: By targeting the trabecular meshwork cells, this compound could remodel the extracellular matrix, relax the ciliary muscle, or alter cell volume to reduce outflow resistance. Rho kinase (ROCK) inhibitors are a class of drugs that act via this mechanism.[5]

-

Increasing Uveoscleral Outflow: this compound could enhance fluid drainage through the unconventional pathway. Prostaglandin analogs, a widely used class of glaucoma drugs, function primarily through this mechanism.

-

Decreasing Aqueous Humor Production: this compound might suppress the formation of aqueous humor by inhibiting key enzymes or receptors in the ciliary body. Beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors are known to reduce aqueous humor inflow.[5][6][7]

Characterizing the Effects of a Novel Compound: A Methodological Approach

To elucidate the precise mechanism of action of a compound like this compound, a series of preclinical and clinical experiments are necessary.

Preclinical Evaluation

Experimental Protocols:

-

In Vitro Studies:

-

Trabecular Meshwork Cell Cultures: Primary or immortalized human trabecular meshwork cells would be treated with varying concentrations of this compound. Endpoints would include changes in cell shape, actin cytoskeleton organization (visualized by phalloidin staining), and expression of extracellular matrix proteins (e.g., fibronectin, collagen) measured by Western blot or ELISA.

-

Ciliary Body Epithelial Cell Cultures: These cells would be used to assess the effect of this compound on aqueous humor secretion. The activity of key enzymes like Na+/K+-ATPase and carbonic anhydrase could be measured, and ion transport studies could be performed.

-

-

Ex Vivo Studies:

-

Anterior Segment Perfusion Culture: Porcine or human donor eyes would be perfused with a solution containing this compound. Outflow facility would be measured using a pressure transducer and flow meter. This provides a direct measure of the compound's effect on the trabecular meshwork in a more intact system.

-

-

In Vivo Studies (Animal Models):

-

Normotensive and Hypertensive Animal Models: Rabbits, monkeys, or rodent models of glaucoma would be used. This compound would be administered topically, and IOP would be measured using tonometry at various time points.

-

Fluorophotometry: This technique would be used to measure the rate of aqueous humor formation (inflow) in live animals after treatment with this compound.

-

Tracer Studies: Fluorescently labeled microspheres or dextrans would be injected into the anterior chamber to quantify uveoscleral and trabecular outflow.

-

Quantitative Data Presentation:

The data gathered from these preclinical studies would be summarized in tables to facilitate comparison and analysis.

Table 1: Hypothetical Preclinical Data for this compound

| Parameter | Experimental Model | This compound Concentration/Dose | Result |

| Outflow Facility (µL/min/mmHg) | Perfused Porcine Anterior Segment | 1 µM | 25% increase vs. vehicle |

| 10 µM | 45% increase vs. vehicle | ||

| Aqueous Humor Flow Rate (µL/min) | Normotensive Rabbits (Fluorophotometry) | 0.1% topical solution | 5% decrease vs. vehicle (not significant) |

| 0.5% topical solution | 8% decrease vs. vehicle (not significant) | ||

| Intraocular Pressure (mmHg) | Ocular Hypertensive Monkeys | 0.5% topical solution | 6 mmHg reduction from baseline |

| Uveoscleral Outflow (% of total) | Tracer study in Monkeys | 0.5% topical solution | 15% increase vs. vehicle |

Clinical Evaluation

Following promising preclinical data, the investigation would move to human clinical trials.

Experimental Protocol (Phase 1 Clinical Trial):

A Phase 1, randomized, double-masked, placebo-controlled, single ascending dose study would be conducted in healthy volunteers or subjects with ocular hypertension, similar to the registered trial for this compound.[8]

-

Participants: A small cohort of subjects with ocular hypertension (e.g., IOP > 21 mmHg).[8]

-

Intervention: Single topical administration of this compound at escalating doses.

-

Primary Endpoints: Safety and tolerability, assessed through adverse event reporting, slit-lamp biomicroscopy, and measurement of vital signs.

-

Secondary Endpoint: Change in intraocular pressure from baseline at various time points post-instillation.

-

Exploratory Endpoints: Aqueous humor dynamics could be assessed using fluorophotometry (to measure inflow) and tonography (to estimate outflow facility).

Quantitative Data Presentation:

The results from a clinical trial would be crucial for determining the efficacy and safety profile of the compound in humans.

Table 2: Hypothetical Phase 1 Clinical Trial Data for this compound

| Parameter | This compound Dose | Placebo |

| Mean IOP Reduction from Baseline (mmHg) at 8 hours | 0.1% | 4.5 |

| 0.5% | 6.8 | |

| 1.0% | 7.2 | |

| Percentage of Subjects with >20% IOP Reduction | 0.1% | 40% |

| 0.5% | 65% | |

| 1.0% | 70% | |

| Adverse Events (e.g., conjunctival hyperemia) | Mild and transient at all doses | None reported |

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further understand the potential molecular mechanisms and experimental designs, graphical representations are invaluable.

While the specific pharmacological profile of this compound remains to be publicly disclosed, the framework presented here offers a robust guide for the systematic evaluation of any novel compound aimed at modulating aqueous humor dynamics. A thorough characterization, encompassing in vitro, ex vivo, and in vivo preclinical studies, followed by well-designed clinical trials, is paramount to understanding the therapeutic potential and mechanism of action. The use of structured data presentation and visual models of pathways and workflows, as demonstrated, can significantly aid in the interpretation and communication of complex pharmacological data. The ultimate goal for any new agent in this class is to offer a safe and effective means of lowering intraocular pressure, thereby addressing a critical unmet need in the management of glaucoma and ocular hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous humor dynamics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moran CORE | Aqueous Humor Production and Dynamics [morancore.utah.edu]

- 5. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 6. A synopsis of recent developments in antiglaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glaucoma Drugs - Neurology - Medbullets Step 1 [step1.medbullets.com]

- 8. meddatax.com [meddatax.com]

Preclinical Data on SAD448 in Glaucoma Models Remains Largely Undisclosed

Despite evidence of early-stage clinical investigation for ocular hypertension, detailed preclinical study results for the compound SAD448 in glaucoma models are not publicly available. As a result, a comprehensive technical guide based on such data cannot be compiled at this time.

This compound, a compound investigated by Novartis, was the subject of a Phase I clinical trial to assess its safety, tolerability, and efficacy in subjects with ocular hypertension. The trial, which concluded in 2008, evaluated a 0.02% topical solution of the drug. While the study demonstrated that this compound was well-tolerated, its effect on intraocular pressure (IOP) was not statistically different from placebo. Specifically, this compound was found to reduce IOP by 2.3–2.4 mmHg, whereas the active comparator, latanoprost (0.005%), achieved a reduction of 3.5 mmHg[1][2][3]. Following this initial clinical evaluation, no further development of this compound for ophthalmic indications has been reported.

Information regarding the mechanism of action of this compound suggests it functions as a dual agonist for the cannabinoid receptors CB1 and CB2[4]. Cannabinoid receptors are known to be present in ocular tissues and have been a target for glaucoma research due to their potential to modulate IOP.

While the clinical trial provides some insight into the activity of this compound in humans, the underlying preclinical data from glaucoma-specific animal models, which would be essential for a detailed technical guide, have not been published in the scientific literature. Such a guide would require access to:

-

Quantitative Data: Dose-response studies in animal models, effects on aqueous humor dynamics (outflow and production), and neuroprotective effects on retinal ganglion cells.

-

Detailed Experimental Protocols: Specifics of the animal models used (e.g., steroid-induced ocular hypertension, microbead occlusion models), drug formulation and administration routes, and the analytical methods employed to measure outcomes.

-

Signaling Pathways: Elucidation of the molecular pathways activated by this compound in relevant ocular tissues, such as the trabecular meshwork and ciliary body.

A separate study identified this compound as a peripherally acting CB1 receptor agonist effective in controlling spasticity in a mouse model of multiple sclerosis[5]. While this provides some information on its activity at the CB1 receptor, it does not offer the specific preclinical evidence in glaucoma models necessary to fulfill the request for a detailed technical whitepaper on its use in ophthalmology.

Without access to the foundational preclinical research, any attempt to create the requested in-depth guide, including data tables and signaling pathway diagrams, would be speculative. Researchers and drug development professionals interested in the preclinical profile of this compound would need to refer to any future publications or data releases from the original investigators.

References

Methodological & Application

Application Notes & Protocols for Ophthalmic Formulation Development of SAD448

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a topical ophthalmic formulation of SAD448, a peripherally restricted cannabinoid receptor agonist. The primary challenge in formulating this compound for ocular delivery is its poor aqueous solubility and limited ocular absorption, as identified in early-phase clinical studies.[1] This document outlines strategies to overcome these limitations, focusing on formulation design, experimental protocols, and analytical characterization.

Introduction to this compound and its Therapeutic Potential

This compound is a potent CB1/CB2 receptor agonist designed for peripheral action to minimize central nervous system (CNS) side effects.[1] In the context of ophthalmology, activation of cannabinoid receptors, particularly CB1, in the eye has been shown to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2][3][4] This makes this compound a promising candidate for the treatment of glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and irreversible vision loss. Additionally, cannabinoid receptor activation may offer neuroprotective effects, further enhancing its therapeutic potential for glaucoma.[4][5]

A significant hurdle in the clinical development of this compound for glaucoma was its poor solubility and consequently low ocular bioavailability in early-phase eye drop formulations.[1] Therefore, advanced formulation strategies are required to enhance its delivery to the target tissues in the anterior chamber of the eye.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective ophthalmic formulation. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H28N4O8S | [6][7] |

| Molecular Weight | 532.6 g/mol | [6] |

| Calculated logP | 1.4 | [6] |

| Aqueous Solubility | Data not available (presumed to be low) | |

| pKa | Data not available |

Note: The lack of experimental data on aqueous solubility and pKa necessitates initial pre-formulation studies to determine these critical parameters.

Ophthalmic Formulation Strategies for this compound

Given the challenges of low solubility and poor absorption, several formulation strategies should be considered. The following approaches aim to improve the bioavailability of this compound in a sterile, safe, and well-tolerated ophthalmic dosage form.

Solubility Enhancement Techniques

-

Prodrug Approach: Synthesizing a more soluble prodrug of this compound is a highly promising strategy.[8][9][10][11] This involves chemically modifying the this compound molecule to create a more water-soluble derivative that, once absorbed into the eye, is enzymatically converted back to the active parent drug.

-

Co-solvency: The use of a mixture of solvents can increase the solubility of a lipophilic drug. Biocompatible co-solvents such as propylene glycol, glycerin, and polyethylene glycols (PEGs) should be investigated.

-

Surfactant Solubilization (Micellar Solutions): Non-ionic surfactants like polysorbate 80 (Tween® 80) and tyloxapol can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.

-

Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated cyclodextrin in ophthalmic formulations.

Enhancing Ocular Bioavailability

-

Viscosity Modifiers: Increasing the viscosity of the formulation can prolong its residence time on the ocular surface, allowing more time for the drug to be absorbed. Polymers such as hydroxypropyl methylcellulose (HPMC), carboxymethyl cellulose (CMC), and sodium hyaluronate are suitable for this purpose.

-

Mucoadhesive Polymers: Certain polymers can adhere to the mucus layer of the cornea and conjunctiva, further extending the contact time. Chitosan and its derivatives are examples of mucoadhesive polymers.

-

Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its penetration through the corneal epithelium.

Experimental Protocols

Pre-formulation Studies

Objective: To determine the fundamental physicochemical properties of this compound to guide formulation development.

Protocol 1: Determination of Aqueous Solubility

-

Prepare saturated solutions of this compound in various aqueous buffers (pH 5.0, 6.0, 7.0, 7.4, and 8.0) and in relevant co-solvents and surfactant solutions.

-

Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

-

Centrifuge the samples to separate the undissolved solid.

-

Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.

Protocol 2: Determination of pKa

-

Utilize potentiometric titration or a UV-spectrophotometric method to determine the dissociation constant(s) of this compound.

-

This information is crucial for selecting the appropriate pH and buffer system for the formulation to ensure drug stability and solubility.

Formulation Development

Objective: To prepare and optimize various ophthalmic formulations of this compound.

Protocol 3: Preparation of a Solubilized Formulation (e.g., using Cyclodextrins)

-

Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.5-7.4).

-

Slowly add this compound to the cyclodextrin solution while stirring.

-

Continue stirring until the drug is completely dissolved.

-

Add a viscosity-enhancing agent (e.g., HPMC) and a preservative (if for multi-dose use, e.g., benzalkonium chloride, though preservative-free options are preferred).

-

Adjust the tonicity of the final solution to be isotonic with tear fluid (280-320 mOsm/kg) using a tonicity-adjusting agent like sodium chloride or mannitol.

-

Filter the formulation through a 0.22 µm sterile filter.

In Vitro Characterization

Objective: To evaluate the quality attributes of the developed formulations.

Table 1: In Vitro Characterization Parameters and Methods

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free from visible particles. |

| pH | pH meter | 6.5 - 7.8 |

| Osmolality | Osmometer | 280 - 320 mOsm/kg |

| Viscosity | Viscometer/Rheometer | Target viscosity range (e.g., 15-50 cP) |

| Drug Content and Purity | HPLC-UV | 90% - 110% of label claim; Impurities within specified limits. |

| Sterility | USP <71> Sterility Tests | Must be sterile. |

| Particle Size (for nanoformulations) | Dynamic Light Scattering (DLS) | Specified mean particle size and polydispersity index (PDI). |

In Vitro Drug Release Studies

Objective: To assess the release profile of this compound from the formulation.

Protocol 4: In Vitro Drug Release using a Franz Diffusion Cell

-

Mount a synthetic membrane (e.g., cellulose acetate) or an excised cornea between the donor and receptor compartments of a Franz diffusion cell.

-

Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).

-

Apply a precise amount of the this compound formulation to the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

-

Analyze the concentration of this compound in the samples by HPLC-UV.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound in reducing intraocular pressure.

Caption: General workflow for the development of an ophthalmic formulation for this compound.

Conclusion

The development of a successful ophthalmic formulation for this compound hinges on overcoming its inherent poor solubility and enhancing its ocular bioavailability. A systematic approach, beginning with thorough pre-formulation characterization, followed by the exploration of advanced formulation strategies such as prodrugs, cyclodextrins, and nanoformulations, is essential. The protocols and strategies outlined in these application notes provide a robust framework for researchers and scientists to develop a safe, stable, and efficacious topical ophthalmic product of this compound for the treatment of glaucoma.

References

- 1. cannabinoids in glaucoma prevention and treatment [flipper.diff.org]

- 2. realmofcaring.org [realmofcaring.org]

- 3. Role of Endocannabinoids in Glaucoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endocannabinoid System as a Therapeutic Target in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sad-448 | C24H28N4O8S | CID 9828471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the use of prodrugs for drug delivery to the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prodrug strategies in ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of SAD448 in Human Whole Blood by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of SAD448 (Sirolimus) in human whole blood using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and has been optimized for high throughput and accuracy, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

This compound (Sirolimus) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise monitoring of this compound concentrations in whole blood is crucial for optimizing dosage and minimizing toxicity.[3] While immunoassays exist, they can suffer from cross-reactivity with metabolites, leading to potential overestimation.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity, specificity, and accuracy for the quantification of this compound.[4][5]

This document provides a detailed protocol for the determination of this compound in human whole blood. The method utilizes a simple protein precipitation extraction followed by rapid chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (Sirolimus) certified reference standard, Ascomycin (Internal Standard, IS).

-

Solvents: HPLC-grade acetonitrile, methanol, and water (ultrapure).

-

Reagents: Formic acid, ammonium acetate, zinc sulfate.

-

Matrix: Drug-free human whole blood with K2-EDTA as an anticoagulant.

Instrumentation

-

Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent system capable of MRM.[6][7]

-

Analytical Column: Phenomenex C18 (250x4.6 mm, 5 µm) or equivalent reversed-phase column.[4]

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into the appropriately labeled tube.

-